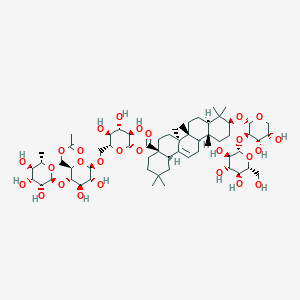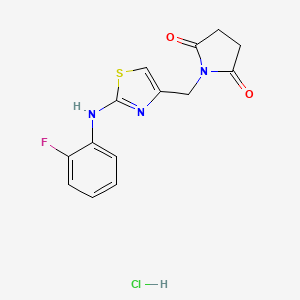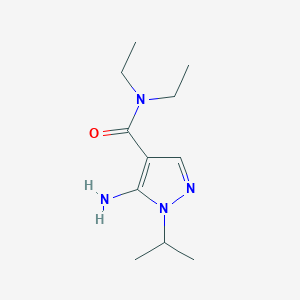
Acanthopanaxoside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Acanthopanaxoside B is a triterpenoid saponin isolated from the leaves of Acanthopanax senticosus The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that many acanthopanax species exhibit multiple biological effects against oxidative stress, inflammation, cancer, and obesity . It is plausible that this compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
These could potentially include pathways related to oxidative stress, inflammation, cancer, and obesity .
Result of Action
Given the known biological effects of acanthopanax species, it is likely that this compound may have potential anti-oxidative, anti-inflammatory, anti-cancer, and anti-obesity effects .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Acanthopanaxoside B are not fully understood yet. As a triterpenoid saponin, it is known to interact with various biomolecules. Triterpenoid saponins are known to interact with cell membranes and can form complexes with cholesterol, which may influence their biological activities
Molecular Mechanism
As a triterpenoid saponin, it is likely to interact with various biomolecules, potentially influencing enzyme activity and gene expression
Méthodes De Préparation
Acanthopanaxoside B is typically isolated from the leaves of Acanthopanax senticosus through a series of extraction and purification processes . The leaves are first dried and powdered, followed by extraction with solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, such as column chromatography, to isolate and purify this compound . Industrial production methods involve large-scale extraction and purification processes to obtain high-purity this compound for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Acanthopanaxoside B undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation . Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, hydrolysis of this compound can be achieved using acidic or basic conditions, leading to the formation of aglycone and sugar moieties . Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized derivatives . Glycosylation reactions involve the addition of sugar moieties to the aglycone, forming glycosides .
Applications De Recherche Scientifique
Acanthopanaxoside B has been extensively studied for its potential therapeutic applications in various fields . In chemistry, it is used as a reference compound for the identification and quantification of triterpenoid saponins in plant extracts . In biology, this compound has been shown to exhibit anti-inflammatory and anti-cancer activities, making it a potential candidate for the development of new drugs . In medicine, it is being investigated for its hepatoprotective effects and its ability to modulate the immune system . Additionally, this compound has applications in the food industry as a natural antioxidant and preservative .
Comparaison Avec Des Composés Similaires
Acanthopanaxoside B is structurally similar to other triterpenoid saponins, such as acanthopanaxoside A and acanthopanaxoside C . it is unique in its specific glycosylation pattern and the presence of certain functional groups . Compared to other triterpenoid saponins, this compound has been shown to exhibit stronger anti-inflammatory and hepatoprotective activities . Similar compounds include eleutheroside E, syringin, and chiisanoside, which are also isolated from Acanthopanax senticosus and exhibit various pharmacological activities .
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H98O27/c1-25-36(65)40(69)44(73)51(81-25)86-48-32(24-78-26(2)63)84-50(47(76)43(48)72)80-23-31-39(68)42(71)46(75)53(83-31)88-55(77)61-18-16-56(3,4)20-28(61)27-10-11-34-58(7)14-13-35(57(5,6)33(58)12-15-60(34,9)59(27,8)17-19-61)85-54-49(37(66)29(64)22-79-54)87-52-45(74)41(70)38(67)30(21-62)82-52/h10,25,28-54,62,64-76H,11-24H2,1-9H3/t25-,28-,29-,30+,31+,32+,33-,34+,35-,36-,37-,38+,39+,40+,41-,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,58-,59+,60+,61-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFPVHPLEGGWHZ-DIUPZIBKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)O)COC(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)COC(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H98O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-hydroxy-9-methyl-4-oxo-N-[(pyridin-4-yl)methyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832659.png)




![N-butyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2832665.png)
![2-(butylsulfanyl)-8,8-dimethyl-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2832666.png)
![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2832671.png)
